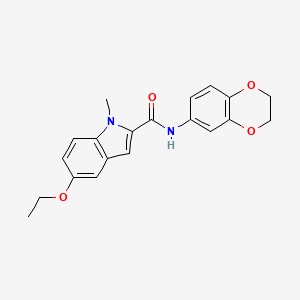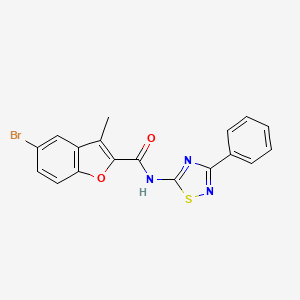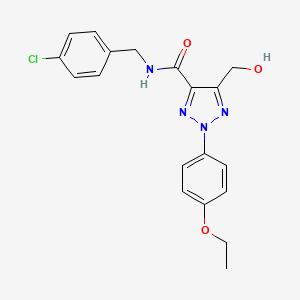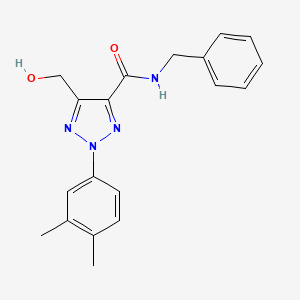
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide is a complex organic compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzodioxin moiety and an indole carboxamide group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide typically involves multiple steps. One common method starts with the reaction of 2,3-dihydro-1,4-benzodioxin-6-amine with benzenesulfonyl chloride under dynamic pH control using aqueous sodium carbonate solution . This reaction yields 2,3-dihydro-1,4-benzodioxin-6-yl)benzenesulfonamide, which is further substituted at the nitrogen position with various alkyl or aryl halides in N,N-dimethylformamide and a catalytic amount of lithium hydride .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach involves scaling up the laboratory synthesis methods with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
化学反应分析
Types of Reactions
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide undergoes various chemical reactions, including:
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, often using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like alkyl halides or aryl halides.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Alkyl halides, aryl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce deoxygenated compounds .
科学研究应用
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide has several scientific research applications:
作用机制
The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide involves the activation of specific molecular pathways. For instance, it acts as an agonist for the aryl hydrocarbon receptor (AhR), a ligand-activated transcription factor that regulates the expression of various genes involved in cellular processes such as inflammation, apoptosis, and cell proliferation. Upon activation, the compound translocates to the nucleus and binds to specific DNA sequences, leading to the transcription of target genes.
相似化合物的比较
Similar Compounds
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-acetamidobenzenesulfonamide: This compound shares the benzodioxin moiety but differs in its functional groups, leading to different biological activities.
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-methoxybenzamide:
Uniqueness
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methyl-1H-indole-2-carboxamide is unique due to its combination of the benzodioxin and indole carboxamide moieties.
属性
分子式 |
C20H20N2O4 |
|---|---|
分子量 |
352.4 g/mol |
IUPAC 名称 |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-ethoxy-1-methylindole-2-carboxamide |
InChI |
InChI=1S/C20H20N2O4/c1-3-24-15-5-6-16-13(10-15)11-17(22(16)2)20(23)21-14-4-7-18-19(12-14)26-9-8-25-18/h4-7,10-12H,3,8-9H2,1-2H3,(H,21,23) |
InChI 键 |
QZHFOBIASJQMPM-UHFFFAOYSA-N |
规范 SMILES |
CCOC1=CC2=C(C=C1)N(C(=C2)C(=O)NC3=CC4=C(C=C3)OCCO4)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-(4-chloro-2-methylphenoxy)-N-[3-(4-methylphenyl)-1,2-oxazol-5-yl]acetamide](/img/structure/B11380664.png)
![2-(1,3-dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}acetamide](/img/structure/B11380674.png)
![2-(9-Ethyl-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(1-pyrrolidinylcarbonyl)phenyl]acetamide](/img/structure/B11380679.png)
![5-chloro-2-[(4-fluorobenzyl)sulfonyl]-N-(2-fluorophenyl)pyrimidine-4-carboxamide](/img/structure/B11380684.png)
![6-butyl-3-[2-(4-fluorophenyl)ethyl]-10-methyl-3,4-dihydro-2H,8H-chromeno[6,7-e][1,3]oxazin-8-one](/img/structure/B11380686.png)

![2-({2-[(3-methoxyphenyl)amino]-2-oxoethyl}sulfanyl)-4,6-dimethyl-N-phenylpyridine-3-carboxamide](/img/structure/B11380695.png)

![6-(4-chlorophenyl)-N-(2,3-dimethylphenyl)-3-propyl-6,7-dihydro-5H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine-7-carboxamide](/img/structure/B11380707.png)


![N-[2-(dimethylamino)-2-(furan-2-yl)ethyl]-2-(2-methoxyphenoxy)acetamide](/img/structure/B11380719.png)
![N-(furan-2-ylmethyl)-4-methyl-N-[4-(propan-2-yl)benzyl]benzamide](/img/structure/B11380728.png)
![N-(7-hydroxy-5-phenyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)-3-methylbutanamide](/img/structure/B11380731.png)
